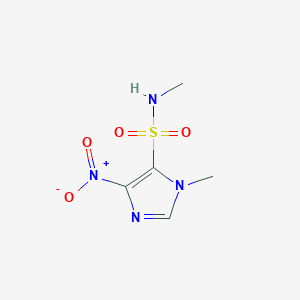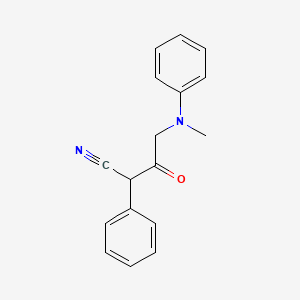
2,6-Dichloro-3-(4-methylbenzyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dichloro-3-(4-methylbenzyl)pyridine is an organic compound with the molecular formula C13H11Cl2N and a molecular weight of 252.14 g/mol . This compound is characterized by the presence of two chlorine atoms and a 4-methylbenzyl group attached to a pyridine ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-3-(4-methylbenzyl)pyridine typically involves the chlorination of 3-(4-methylbenzyl)pyridine. This process can be carried out using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions . The reaction is usually conducted in an inert solvent like dichloromethane (CH2Cl2) at a temperature range of 0-25°C to ensure the selective chlorination at the 2 and 6 positions of the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-3-(4-methylbenzyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The methyl group on the benzyl moiety can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH2) or sodium ethoxide (NaOEt) in solvents like ethanol (EtOH) or dimethylformamide (DMF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Major Products Formed
Substitution: Formation of 2,6-diamino-3-(4-methylbenzyl)pyridine or 2,6-dimethoxy-3-(4-methylbenzyl)pyridine.
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Formation of 2,6-dichloro-3-(4-methylbenzyl)piperidine.
Scientific Research Applications
2,6-Dichloro-3-(4-methylbenzyl)pyridine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2,6-Dichloro-3-(4-methylbenzyl)pyridine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to alterations in cellular processes . For example, it may inhibit the activity of certain kinases or ion channels, thereby affecting signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: Lacks the 4-methylbenzyl group, making it less hydrophobic and less sterically hindered.
3-(4-Methylbenzyl)pyridine: Lacks the chlorine atoms, resulting in different reactivity and chemical properties.
2,6-Dichloro-4-(methylthio)pyridine: Contains a methylthio group instead of a methylbenzyl group, leading to different electronic and steric effects.
Uniqueness
2,6-Dichloro-3-(4-methylbenzyl)pyridine is unique due to the presence of both chlorine atoms and the 4-methylbenzyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets and enables its use in diverse applications .
Properties
Molecular Formula |
C13H11Cl2N |
|---|---|
Molecular Weight |
252.14 g/mol |
IUPAC Name |
2,6-dichloro-3-[(4-methylphenyl)methyl]pyridine |
InChI |
InChI=1S/C13H11Cl2N/c1-9-2-4-10(5-3-9)8-11-6-7-12(14)16-13(11)15/h2-7H,8H2,1H3 |
InChI Key |
YDHICZWWWIQJAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CC2=C(N=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Bicyclo[4.2.0]oct-2-yl phenylcarbamate](/img/structure/B13992926.png)






![2,2-dimethyl-N-[(5-nitrothiophen-2-yl)methylideneamino]propanamide](/img/structure/B13992982.png)
![2-(3,4-Dichlorophenyl)-4,6-dimethyl-[1,3]oxazolo[5,4-d]pyrimidine-5,7-dione](/img/structure/B13992995.png)
![3-[(Phenylmethyl)thio]pyridine](/img/structure/B13992999.png)




